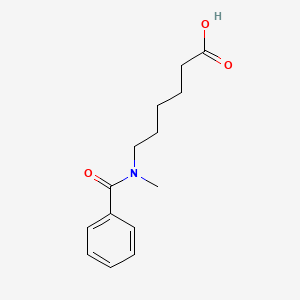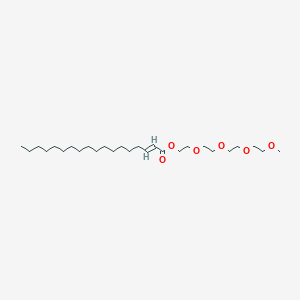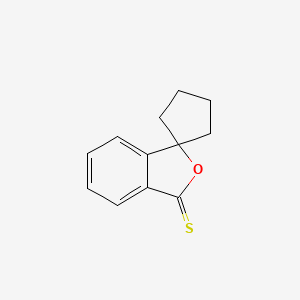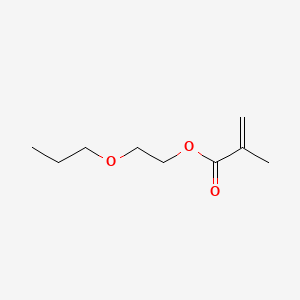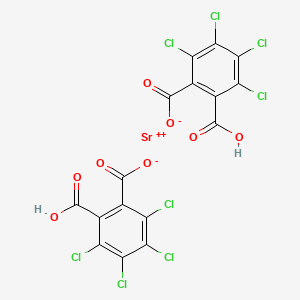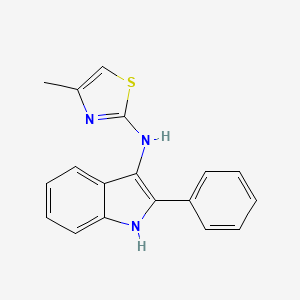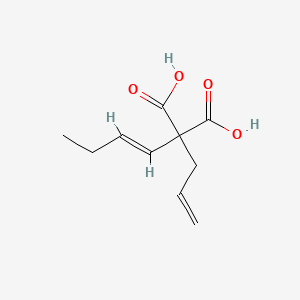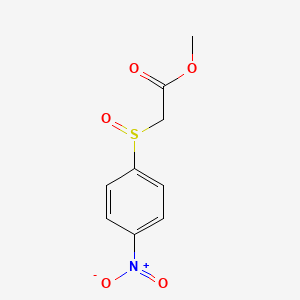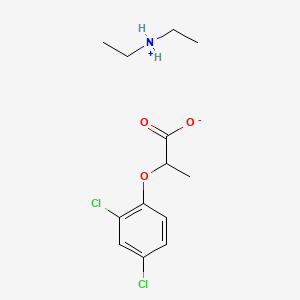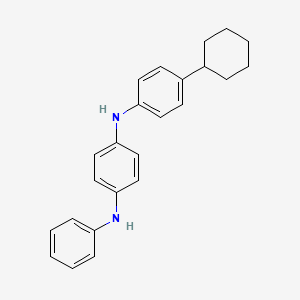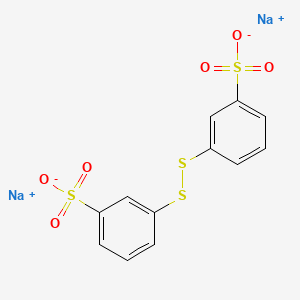
Disodium 3,3'-dithiobis(benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3,3’-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula C12H8Na2O6S4. It is known for its unique structure, which includes two benzene rings connected by a disulfide bond, each ring bearing a sulfonate group. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-dithiobis(benzenesulphonate) typically involves the reaction of 3-mercaptobenzenesulfonic acid with an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Hydrogen peroxide or iodine
Solvent: Water or an aqueous solution
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds through the formation of a disulfide bond between two molecules of 3-mercaptobenzenesulfonic acid, resulting in the formation of disodium 3,3’-dithiobis(benzenesulphonate).
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-dithiobis(benzenesulphonate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 3,3’-dithiobis(benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Dithiothreitol, sodium borohydride
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO)
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Disodium 3,3’-dithiobis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 3,3’-dithiobis(benzenesulphonate) involves its ability to form disulfide bonds with thiol-containing molecules. This property makes it useful as a cross-linking agent in biochemical assays and as a stabilizer in chemical reactions. The compound can interact with molecular targets such as proteins, leading to the formation of stable disulfide-linked complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 3,3’-dithiobis(1-propanesulfonate)
- Disodium 3,3’-dithiobis(2-hydroxybenzenesulfonate)
- Disodium 3,3’-dithiobis(4-methylbenzenesulfonate)
Uniqueness
Disodium 3,3’-dithiobis(benzenesulphonate) is unique due to its specific structure, which includes two benzene rings connected by a disulfide bond. This structure imparts distinctive chemical properties, such as its ability to undergo oxidation and reduction reactions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
27738-87-0 |
|---|---|
Formule moléculaire |
C12H8Na2O6S4 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
disodium;3-[(3-sulfonatophenyl)disulfanyl]benzenesulfonate |
InChI |
InChI=1S/C12H10O6S4.2Na/c13-21(14,15)11-5-1-3-9(7-11)19-20-10-4-2-6-12(8-10)22(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
INBXJOCVGSWJRR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])SSC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
